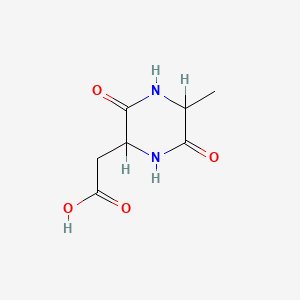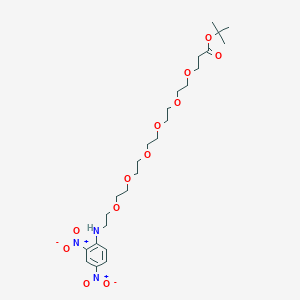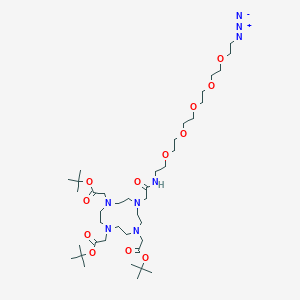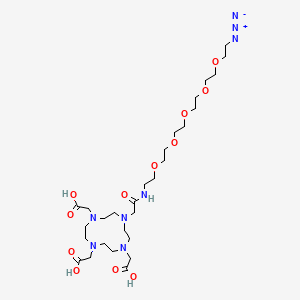
DPP7-IN-5385
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPP7-IN-5385 is an inhibitor of dipeptidyl peptidase 7 (DPP7).
Applications De Recherche Scientifique
Fluorescent Probes and Chemistry
Diketopyrrolopyrrole (DPP) dyes, including derivatives like DPP7-IN-5385, have significant roles in supramolecular chemistry for designing fluorescent dyes. They offer advantages like high fluorescence quantum yields and good light and thermal stability. Recent progress in DPP-based fluorescent probes has led to their applications in recognizing biologically relevant species, including ions, reactive oxygen species, and gases (Kaur & Choi, 2015).
Structural Insights and Inhibition Mechanisms
Understanding the structure of human DPP7 and its complexes with selective inhibitors, like this compound, aids in designing specific inhibitors. This is crucial for developing less cross-reactive drugs. The unique architectural organization of DPP7's domains provides insights into the evolutionary relationship of prolyl-specific peptidases (Bezerra et al., 2012).
Biochemical and Molecular Studies
Studies on human dipeptidyl peptidase IV (DPP-IV) and its mutants, including tyrosine residues, contribute to understanding the catalytic mechanisms and specificity of DPPs, which can be extrapolated to derivatives like this compound. This understanding is essential for inhibitor design against specific DPP family members (Bjelke et al., 2004).
DPPs in Bacteria
DPPs are key in amino acid metabolism in bacteria like Porphyromonas gingivalis. The characterization of prokaryotic DPPs, including DPP7, expands understanding of amino acid and energy metabolism in prokaryotes. This knowledge is crucial for developing strategies targeting bacterial DPPs, potentially including this compound (Ohara-Nemoto et al., 2014).
DPP7 in Disease Research
DPP7's role in diseases like chronic lymphocytic leukemia highlights its potential as a therapeutic target. The DPP2/DPP7 apoptosis assay, which determines the B-cell activation stage, predicts prognosis in CLL, indicating the potential significance of inhibitors like this compound in disease research and therapy (Danilov et al., 2010).
Propriétés
Formule moléculaire |
C11H23BN2O3 |
|---|---|
Poids moléculaire |
242.13 |
Nom IUPAC |
(R)-(1-(1-Aminocyclohexane-1-carboxamido)butyl)boronic acid |
InChI |
InChI=1S/C11H23BN2O3/c1-2-6-9(12(16)17)14-10(15)11(13)7-4-3-5-8-11/h9,16-17H,2-8,13H2,1H3,(H,14,15)/t9-/m0/s1 |
Clé InChI |
QXHRZFDDFCMPJJ-VIFPVBQESA-N |
SMILES |
CCC[C@@H](B(O)O)NC(C1(N)CCCCC1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DPP7 IN-5385; DPP7-IN 5385; DPP7 IN 5385; DPP7-IN-5385 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)




![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)

![benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1192593.png)